Cas no 1979902-20-9 (1-(2-cyanobenzyl)-1H-imidazole-4-carboxylic acid)
1-(2-cyanobenzyl)-1H-imidazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- AKOS026707816
- 1979902-20-9
- 1-(2-cyanobenzyl)-1H-imidazole-4-carboxylic acid
- F1907-2845
- 1-[(2-cyanophenyl)methyl]imidazole-4-carboxylic acid
-
- Inchi: 1S/C12H9N3O2/c13-5-9-3-1-2-4-10(9)6-15-7-11(12(16)17)14-8-15/h1-4,7-8H,6H2,(H,16,17)
- InChI Key: RPPCCYMTAGEBOR-UHFFFAOYSA-N
- SMILES: OC(C1=CN(C=N1)CC1C=CC=CC=1C#N)=O
Computed Properties
- Exact Mass: 227.069476538g/mol
- Monoisotopic Mass: 227.069476538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 336
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 78.9Ų
1-(2-cyanobenzyl)-1H-imidazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C118641-100mg |
1-(2-Cyanobenzyl)-1h-imidazole-4-carboxylic Acid |
1979902-20-9 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C118641-500mg |
1-(2-Cyanobenzyl)-1h-imidazole-4-carboxylic Acid |
1979902-20-9 | 500mg |
$ 365.00 | 2022-06-06 | ||
| TRC | C118641-1g |
1-(2-Cyanobenzyl)-1h-imidazole-4-carboxylic Acid |
1979902-20-9 | 1g |
$ 570.00 | 2022-06-06 | ||
| Life Chemicals | F1907-2845-0.25g |
1-(2-cyanobenzyl)-1H-imidazole-4-carboxylic acid |
1979902-20-9 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
| Life Chemicals | F1907-2845-0.5g |
1-(2-cyanobenzyl)-1H-imidazole-4-carboxylic acid |
1979902-20-9 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
| Life Chemicals | F1907-2845-1g |
1-(2-cyanobenzyl)-1H-imidazole-4-carboxylic acid |
1979902-20-9 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
| Life Chemicals | F1907-2845-2.5g |
1-(2-cyanobenzyl)-1H-imidazole-4-carboxylic acid |
1979902-20-9 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
| Life Chemicals | F1907-2845-5g |
1-(2-cyanobenzyl)-1H-imidazole-4-carboxylic acid |
1979902-20-9 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
| Life Chemicals | F1907-2845-10g |
1-(2-cyanobenzyl)-1H-imidazole-4-carboxylic acid |
1979902-20-9 | 95%+ | 10g |
$1684.0 | 2023-09-07 |
1-(2-cyanobenzyl)-1H-imidazole-4-carboxylic acid Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 1-(2-cyanobenzyl)-1H-imidazole-4-carboxylic acid
1-(2-Cyanobenzyl)-1H-Imidazole-4-Carboxylic Acid: A Comprehensive Overview (CAS No. 1979902-20-9)
1-(2-Cyanobenzyl)-1H-imidazole-4-carboxylic acid (CAS No. 1979902-20-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyano group, an imidazole ring, and a carboxylic acid moiety. These functional groups endow the molecule with a range of chemical and biological properties that make it a valuable candidate for various applications, particularly in drug discovery and development.
The cyano group in 1-(2-cyanobenzyl)-1H-imidazole-4-carboxylic acid is known for its strong electron-withdrawing properties, which can influence the compound's reactivity and stability. This group has been extensively studied in the context of its ability to modulate biological activities, such as enzyme inhibition and receptor binding. The imidazole ring, on the other hand, is a common structural motif found in many biologically active molecules, including histidine residues in proteins. The presence of this ring can enhance the compound's ability to interact with biological targets, making it a promising scaffold for drug design.
The carboxylic acid moiety in 1-(2-cyanobenzyl)-1H-imidazole-4-carboxylic acid provides the molecule with acidic properties and can facilitate interactions with biomolecules through hydrogen bonding and ionic interactions. This functional group is particularly important in the context of drug delivery and metabolism, as it can influence the compound's solubility, stability, and bioavailability.
Recent research has highlighted the potential of 1-(2-cyanobenzyl)-1H-imidazole-4-carboxylic acid as a lead compound for the development of novel therapeutic agents. For instance, studies have shown that this compound exhibits potent inhibitory activity against specific enzymes involved in various disease pathways. One notable example is its ability to inhibit kinases, which are key regulators of cellular signaling processes and are often implicated in diseases such as cancer and inflammatory disorders.
In addition to its enzymatic inhibition properties, 1-(2-cyanobenzyl)-1H-imidazole-4-carboxylic acid has also been investigated for its potential as an antimicrobial agent. The combination of the cyano group and the imidazole ring provides this compound with unique antibacterial and antifungal activities, making it a promising candidate for the development of new antibiotics and antifungal drugs.
The structural diversity of 1-(2-cyanobenzyl)-1H-imidazole-4-carboxylic acid also allows for extensive chemical modifications, which can be used to optimize its pharmacological properties. For example, derivatization at the carboxylic acid position can lead to prodrugs that improve solubility and reduce toxicity. Similarly, modifications at the benzyl moiety can alter the lipophilicity and target selectivity of the molecule.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-(2-cyanobenzyl)-1H-imidazole-4-carboxylic acid and its derivatives in various therapeutic areas. Preliminary results have been promising, with several compounds showing favorable pharmacokinetic profiles and minimal side effects. These findings underscore the potential of this compound as a valuable tool in the arsenal of modern medicine.
In conclusion, 1-(2-cyanobenzyl)-1H-imidazole-4-carboxylic acid (CAS No. 1979902-20-9) is a multifaceted organic compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development as a novel therapeutic agent. As research continues to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in advancing our understanding of disease mechanisms and developing effective treatments.
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